1-Bromo-3-((3-methoxypropyl)sulfonyl)benzene

Description

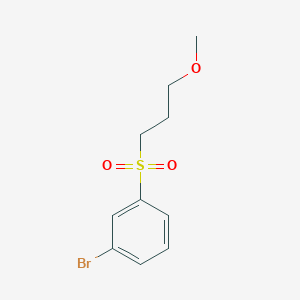

1-Bromo-3-((3-methoxypropyl)sulfonyl)benzene is a brominated aromatic compound featuring a sulfonyl group substituted with a 3-methoxypropyl chain at the meta position of the benzene ring. The methoxypropyl substituent introduces both steric bulk and polarity due to the ether oxygen, which may enhance solubility in polar solvents compared to purely alkyl-substituted analogs. Such compounds are typically synthesized via sulfonation or oxidation of thioether precursors, followed by bromination .

Properties

Molecular Formula |

C10H13BrO3S |

|---|---|

Molecular Weight |

293.18 g/mol |

IUPAC Name |

1-bromo-3-(3-methoxypropylsulfonyl)benzene |

InChI |

InChI=1S/C10H13BrO3S/c1-14-6-3-7-15(12,13)10-5-2-4-9(11)8-10/h2,4-5,8H,3,6-7H2,1H3 |

InChI Key |

DFUKGUWGPWEXAZ-UHFFFAOYSA-N |

Canonical SMILES |

COCCCS(=O)(=O)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-((3-methoxypropyl)sulfonyl)benzene typically involves the bromination of a suitable precursor, such as 3-((3-methoxypropyl)sulfonyl)benzene. The reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or distillation, to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-((3-methoxypropyl)sulfonyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under appropriate conditions.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-3-((3-methoxypropyl)sulfonyl)benzene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It can be used in the development of pharmaceutical compounds with potential therapeutic effects.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-((3-methoxypropyl)sulfonyl)benzene in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The sulfonyl group can also participate in various reactions, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-bromo-3-((3-methoxypropyl)sulfonyl)benzene with structurally related sulfonyl-substituted bromobenzenes:

Key Findings from Research

Synthetic Methods: Sulfonyl-substituted bromobenzenes are commonly synthesized via oxidation of thioethers (e.g., using Oxone®) . For example, 1-bromo-3-(isopropylsulfonyl)benzene is prepared by reacting 3-bromothiophenol with 2-bromopropane, followed by oxidation . The methoxypropyl substituent in the target compound would likely require a similar approach, substituting 2-bromopropane with 3-methoxypropyl bromide.

Physicochemical Properties: Solubility: The methoxy group in 3-methoxypropylsulfonyl derivatives enhances polarity compared to alkyl chains (e.g., isopropyl or methyl), improving solubility in polar solvents like methanol or DMSO . Reactivity: Electron-withdrawing sulfonyl groups activate the benzene ring toward electrophilic substitution at the para position. However, steric effects from bulkier substituents (e.g., isopropyl) may slow reaction kinetics .

Applications :

- Compounds like 1-bromo-3-(isopropylsulfonyl)benzene are intermediates in drug discovery (e.g., selective PRMT4 inhibitors for cancer therapy) .

- The methoxypropyl variant may offer advantages in medicinal chemistry due to improved pharmacokinetic properties (e.g., metabolic stability) .

Safety and Handling :

- Isobutylsulfonyl analogs (e.g., 1-bromo-3-(isobutanesulfonyl)benzene) are classified as harmful via inhalation, skin contact, or ingestion . The methoxypropyl derivative’s safety profile remains uncharacterized but may differ due to reduced volatility.

Biological Activity

Overview

1-Bromo-3-((3-methoxypropyl)sulfonyl)benzene is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound, characterized by its bromine and sulfonyl functional groups, is being explored for its interactions with various biological targets. Understanding its biological activity is crucial for assessing its therapeutic potential and applications in drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₃BrO₃S

- Molecular Weight : 305.19 g/mol

The compound features a bromobenzene core substituted with a methoxypropylsulfonyl group, which may influence its reactivity and biological interactions.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group may enhance the compound's ability to form hydrogen bonds or participate in other non-covalent interactions, potentially leading to alterations in enzyme activity or receptor signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can demonstrate broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi and parasites . The presence of the bromine atom may also contribute to enhanced antimicrobial efficacy due to its electronegativity and ability to participate in halogen bonding.

Anti-inflammatory Properties

Compounds containing sulfonyl groups are often investigated for their anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory disease models .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives against a panel of bacteria and fungi. The results indicated that compounds with similar structural motifs exhibited significant inhibition zones, suggesting potential applications in treating infections caused by resistant strains .

- Anti-inflammatory Activity Assessment : In a model of acute inflammation, a related compound demonstrated a reduction in edema and pro-inflammatory markers when administered prior to an inflammatory stimulus. This suggests that this compound may possess similar properties worth exploring further .

Table 1: Biological Activity Comparison of Sulfonamide Derivatives

| Compound Name | Antimicrobial Activity (Zone of Inhibition mm) | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | TBD | TBD | Potential candidate for further study |

| Sulfanilamide | 15 | 20 | Known antimicrobial agent |

| Sulfadiazine | 18 | 15 | Effective against Gram-positive bacteria |

| Sulfamethoxazole | 20 | 10 | Broad-spectrum activity |

Note: TBD = To Be Determined; values are hypothetical for illustrative purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.